molecular formula C12H20NO5P B14706117 Phosphoric acid, diethyl 1-ethyl-1,2-dihydro-6-methyl-2-oxo-4-pyridinyl ester CAS No. 22787-59-3

Phosphoric acid, diethyl 1-ethyl-1,2-dihydro-6-methyl-2-oxo-4-pyridinyl ester

Cat. No.: B14706117
CAS No.: 22787-59-3
M. Wt: 289.26 g/mol
InChI Key: AYXQWRXUZXCDEW-UHFFFAOYSA-N
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Description

Phosphoric acid, diethyl 1-ethyl-1,2-dihydro-6-methyl-2-oxo-4-pyridinyl ester is a chemical compound with a complex structure that includes a phosphoric acid ester and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, diethyl 1-ethyl-1,2-dihydro-6-methyl-2-oxo-4-pyridinyl ester typically involves the esterification of phosphoric acid with the corresponding alcohol. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired ester. One common method involves the reaction of diethyl phosphite with 1-ethyl-1,2-dihydro-6-methyl-2-oxo-4-pyridinecarboxylic acid under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, diethyl 1-ethyl-1,2-dihydro-6-methyl-2-oxo-4-pyridinyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted esters.

Scientific Research Applications

Phosphoric acid, diethyl 1-ethyl-1,2-dihydro-6-methyl-2-oxo-4-pyridinyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of phosphoric acid, diethyl 1-ethyl-1,2-dihydro-6-methyl-2-oxo-4-pyridinyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phosphoric acid, which can then participate in various biochemical pathways. The pyridinyl group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphoric acid, diethyl 1-ethyl-1,2-dihydro-6-methyl-2-oxo-4-pyridinyl ester is unique due to its specific combination of a phosphoric acid ester and a pyridinyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

22787-59-3

Molecular Formula

C12H20NO5P

Molecular Weight

289.26 g/mol

IUPAC Name

diethyl (1-ethyl-2-methyl-6-oxopyridin-4-yl) phosphate

InChI

InChI=1S/C12H20NO5P/c1-5-13-10(4)8-11(9-12(13)14)18-19(15,16-6-2)17-7-3/h8-9H,5-7H2,1-4H3

InChI Key

AYXQWRXUZXCDEW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=CC1=O)OP(=O)(OCC)OCC)C

Origin of Product

United States

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